![molecular formula C9H10N2OS B1620669 Acetanilide, 2-(thiocarbamyl)- CAS No. 59749-96-1](/img/structure/B1620669.png)
Acetanilide, 2-(thiocarbamyl)-
Overview
Description
Scientific Research Applications
- Field : Medicine
- Application : Acetanilide was used as an antipyretic and analgesic . It was known by the trade name Antifebrin .
- Method : Acetanilide was administered orally in doses of four to fifteen grains .
- Results : Acetanilide was found to be effective in reducing fever and relieving pain . However, it was observed to cause cyanosis in some patients .
- Field : Chemistry
- Application : Acetanilide is used in the synthesis of rubber accelerators, dyes and dye intermediates, and camphor .
- Method : Acetanilide can be produced by reacting acetic anhydride with aniline .
- Results : The reaction results in the formation of Acetanilide .
- Field : Industrial Chemistry
- Application : Acetanilide is used as an inhibitor of hydrogen peroxide decomposition and is used to stabilize cellulose ester varnishes .
- Method : Acetanilide is added to the varnish during the manufacturing process to prevent the decomposition of hydrogen peroxide .
- Results : The addition of Acetanilide helps in maintaining the stability of the varnish .
Pharmaceutical Use
Chemical Synthesis
Stabilizer
- Field : Pharmaceutical Chemistry
- Application : Acetanilide is used for the production of 4-acetamidobenzenesulfonyl chloride, a key intermediate for the manufacture of the sulfa drugs .
- Method : The specific synthesis process would depend on the exact procedures used in the laboratory or industrial setting .
- Results : The production of 4-acetamidobenzenesulfonyl chloride allows for the manufacture of sulfa drugs .
- Field : Photography
- Application : In the 19th century, acetanilide was one of a large number of compounds used as experimental photographic developers .
- Method : The specific use of acetanilide in photographic development would depend on the exact procedures used .
- Results : Acetanilide was found to be effective in developing photographs .
- Field : Pharmacology
- Application : Many acetanilide derivatives have been found to have antimicrobial, analgesic, anti-inflammatory, antipyretic, antioxidant, anticonvulsant, anti-cancer, antihyperglycaemic and antimalarial activities .
- Method : The specific methods of application would depend on the exact derivative and its intended use .
- Results : These acetanilide derivatives have shown promising results in various pharmacological applications .
Production of 4-acetamidobenzenesulfonyl chloride
Photographic Developers
Pharmacological Activities
- Field : Pharmaceutical Chemistry
- Application : Acetanilide is used in the synthesis of paracetamol, a widely used analgesic and antipyretic drug .
- Method : Acetanilide is nitrated to produce para-nitroacetanilide, which is then reduced to para-aminophenol. The para-aminophenol is then acetylated to produce paracetamol .
- Results : The production of paracetamol from acetanilide provides a widely used drug with less toxicity than acetanilide .
- Field : Industrial Chemistry
- Application : Acetanilide is used as an intermediate in the synthesis of rubber accelerators .
- Method : The specific synthesis process would depend on the exact procedures used in the laboratory or industrial setting .
- Results : The production of rubber accelerators from acetanilide contributes to the rubber industry .
Precursor to Paracetamol
Intermediate in Rubber Accelerator Synthesis
properties
IUPAC Name |
3-amino-N-phenyl-3-sulfanylidenepropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBQKNUNQJKLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208484 | |
Record name | Acetanilide, 2-(thiocarbamyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetanilide, 2-(thiocarbamyl)- | |
CAS RN |
59749-96-1 | |
Record name | Acetanilide, 2-(thiocarbamyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059749961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 2-(thiocarbamyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60208484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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